molecular formula C14H12N4S B2682661 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-78-3

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B2682661
CAS RN: 74270-78-3
M. Wt: 268.34
InChI Key: CPPAKJNMGGTEHY-UHFFFAOYSA-N
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Description

“4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S and a molecular weight of 268.337 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, involves appropriate synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group, a pyridin-4-yl group, and a 1,2,4-triazole-3-thiol group . The triazole ring in the structure contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 268.337 and a molecular formula of C14H12N4S .

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial properties. Compounds structurally related to 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol have demonstrated notable antimicrobial activities. For instance, a study by Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities, finding good or moderate activity in most compounds screened (Bayrak et al., 2009). Another research by Karpun et al. (2021) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol and evaluated their antimicrobial activity, indicating promising prospects for new antimicrobial substances among these derivatives (Karpun et al., 2021).

Corrosion Inhibition

Compounds structurally similar to this compound have been studied for their corrosion inhibition properties. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiencies (Ansari et al., 2014).

Solvent Effects on Acid-Base Behavior

The study of the acid-base properties of 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole derivatives in different solvent mixtures has been a subject of interest. Azimi et al. (2008) conducted a study on the acidity constants of 1,2,4-triazole derivatives in ethanol-water mixtures, revealing a linear relationship between acidity constants and the mass fraction of ethanol in the solvent mixtures (Azimi et al., 2008).

Synthesis and Characterization

Research on the synthesis and characterization of 1,2,4-triazole derivatives and their analogs has been extensive. Sarhan et al. (2008) focused on the synthesis, characterization, and studies of new 1,2,4-triazole derivatives, providing insights into the chemical nature and potential applications of these compounds (Sarhan et al., 2008).

Biological Activity

1,2,4-triazole derivatives, including those related to this compound, have been studied for various biological activities. For example, a study by Patel et al. (2015) synthesized heterocyclic compounds based on 1,2,4-triazole derivatives and evaluated their antibacterial and antifungal activities (Patel et al., 2015).

Mechanism of Action

While the specific mechanism of action for “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is not mentioned in the search results, triazole compounds are known to interact with a variety of enzymes and receptors in the biological system .

properties

IUPAC Name

4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAKJNMGGTEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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